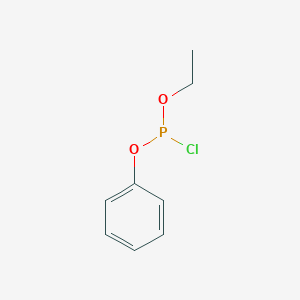

Ethyl phenyl phosphorochloridite

Description

Overview of Organophosphorus Chemistry and the Class of Phosphorochloridites

Organophosphorus chemistry, a major branch of chemical science, investigates the synthesis and properties of organic compounds containing phosphorus. rsc.org These compounds are integral to numerous fields, from agriculture, where they are used in pesticides, to medicine and industry. rsc.orgnih.gov Phosphorus can exist in various oxidation states, with organophosphorus compounds primarily classified as derivatives of phosphorus(III) or phosphorus(V). rsc.org

Within this extensive family, phosphorochloridites represent a significant class of phosphorus(III) compounds. lookchem.com They are formally described as organophosphorus compounds with the general chemical formula (RO)₂PCl, where 'R' denotes an organic substituent. lookchem.com These molecules typically adopt a pyramidal geometry around the central phosphorus atom. lookchem.com Phosphorochloridites are known for their reactivity; they are generally colorless liquids or solids that are sensitive to moisture and can be oxidized to the corresponding phosphorus(V) compounds, known as phosphorochloridates. lookchem.com Their synthesis is commonly achieved through the controlled, stepwise reaction of phosphorus trichloride (B1173362) with alcohols or phenols. lookchem.com

Historical Context and Evolution of Research on Phosphorochloridites

The study of organophosphorus compounds dates back to the 19th century, not long after the discovery of phosphorus itself in 1669. asianpubs.org Early research laid the groundwork for understanding the fundamental reactivity of phosphorus. The development of powerful synthetic reactions, such as the Michaelis-Arbuzov reaction, significantly accelerated the field, enabling the creation of a vast array of organophosphorus structures. youtube.com

Research into phosphorochloridites specifically gained momentum with the rise of homogeneous catalysis in the mid-20th century. Scientists discovered that ligands derived from these compounds could be used to fine-tune the activity and selectivity of metal catalysts. A notable application that emerged is their use as precursors to diphosphite ligands for rhodium-catalyzed hydroformylation, an industrial process for producing aldehydes from alkenes, with key patents filed in the 1980s. lookchem.com The evolution of research has been driven by the need for more efficient and selective catalysts for fine chemical synthesis, leading to the exploration of a wide variety of phosphorochloridites with different electronic and steric properties.

Significance of Ethyl Phenyl Phosphorochloridite within Synthetic Chemistry and Related Disciplines

Ethyl phenyl phosphorochloridite is an asymmetrically substituted phosphorochloridite. While detailed academic literature focusing exclusively on this specific compound is not abundant, its significance can be understood from the well-established chemistry of related phosphorochloridites. These reagents are valuable intermediates and building blocks in organic synthesis.

The primary role of phosphorochloridites is to serve as electrophilic phosphorus synthons for introducing a phosphite (B83602) moiety into a molecule. They react readily with nucleophiles such as alcohols, phenols, and amines to form more complex organophosphorus compounds. For instance, their reaction with diols is a standard method for preparing chiral diphosphite ligands, which are crucial in asymmetric catalysis. Similarly, their reaction with amines provides access to phosphoramidites and phosphoramidates, classes of compounds with applications in medicinal chemistry and materials science. nih.govjku.at

Therefore, ethyl phenyl phosphorochloridite represents a versatile synthetic intermediate. Its asymmetry (possessing both an ethoxy and a phenoxy group) could be exploited to create chiral phosphorus centers or to introduce specific electronic properties into target molecules, such as ligands for transition metal catalysis or functional organic materials.

Research Gaps and Emerging Areas in Phosphorochloridite Chemistry

Despite their utility, there are still areas for development in the chemistry of phosphorochloridites. A notable gap is the scarcity of comprehensive thermochemical and kinetic data for many of these compounds, particularly for asymmetrically substituted ones like ethyl phenyl phosphorochloridite. chemicalbook.com This lack of data can hinder the optimization of reaction conditions and the rational design of new reagents.

Emerging research areas focus on expanding the applications of phosphorochloridites. One promising direction is their use in the synthesis of novel, biodegradable polymers, such as polyphosphoramidates, which are of interest for biomedical applications due to their hydrolytic degradability into potentially non-toxic products. jku.at Another active field is the development of new catalytic systems. This includes creating novel ligands from phosphorochloridite precursors for use in a wider range of chemical transformations beyond hydroformylation, such as cross-coupling reactions. chemicalbook.com The design of more sustainable synthetic routes using these reagents, for example, through catalyst-free methods or under milder conditions, also remains an important research goal. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of Representative Phosphorochloridites

| Property | Diethyl Phosphorochloridite | 1,2-Phenylene Phosphorochloridite |

| CAS Number | 589-57-1 nih.govdrugfuture.com | 1641-40-3 chemicalbook.com |

| Molecular Formula | C₄H₁₀ClO₂P nih.govdrugfuture.com | C₆H₄ClO₂P chemicalbook.com |

| Molecular Weight | 156.55 g/mol nih.govdrugfuture.com | 174.52 g/mol chemicalbook.com |

| Physical Form | Liquid drugfuture.com | Solid chemicalbook.com |

| Boiling Point | 153-155 °C at 760 mmHg drugfuture.com | 80 °C at 20 mmHg chemicalbook.com |

| Melting Point | Not Applicable | 30-35 °C chemicalbook.com |

| Density | 1.0816 g/mL at 20 °C drugfuture.com | 1.466 g/mL at 25 °C chemicalbook.com |

| Refractive Index | nD20 1.4350 drugfuture.com | nD20 1.571 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClO2P |

|---|---|

Molecular Weight |

204.59 g/mol |

IUPAC Name |

chloro-ethoxy-phenoxyphosphane |

InChI |

InChI=1S/C8H10ClO2P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

BRTBJNCYADBQQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(OC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Applications in Advanced Organic Synthesis

Role as a Phosphorylating and Phosphonating Reagent

Ethyl phenyl phosphorochloridite serves as an effective agent for phosphorylation and phosphonylation, enabling the formation of crucial P-O and P-C bonds in a variety of organic substrates.

Formation of Phosphate (B84403) Esters

The reaction of ethyl phenyl phosphorochloridite with alcohols provides a direct route to the formation of mixed phosphite (B83602) esters. Subsequent oxidation of the resulting phosphite triester yields the corresponding phosphate ester. This two-step process is a fundamental transformation in organophosphorus chemistry. The initial reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom of the phosphorochloridite, displacing the chloride ion.

A general representation of this reaction is the formation of phosphoric acid diethyl ester phenyl ester from the reaction of ethyl phenyl phosphorochloridite with ethanol (B145695), followed by oxidation.

Esterification of Phosphonic Acids

While direct esterification of phosphonic acids can be challenging, ethyl phenyl phosphorochloridite can be employed in multi-step sequences to achieve this transformation. One approach involves the conversion of the phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride, which can then react with an alcohol. Although not a direct esterification agent for phosphonic acids, its derivatives play a role in the synthesis of phosphonate (B1237965) esters. For instance, the hydrolysis of phosphonates is a widely applied method for obtaining phosphonic acids, and this process can be reversed under certain conditions. glenresearch.com

Selective Phosphorylation of Biomolecules (e.g., amino acids, nucleosides, excluding dosage)

The selective phosphorylation of biomolecules is a critical process for understanding their biological function and for the synthesis of nucleotide and peptide analogues. Ethyl phenyl phosphorochloridite can be used as a phosphorylating agent for the hydroxyl and amino groups present in these complex molecules.

For the phosphorylation of amino acids, the N-protected amino acid is typically reacted with the phosphorochloridite in the presence of a base to yield a phosphoramidite (B1245037) intermediate. researchgate.net This intermediate can then be further manipulated to produce the desired phosphorylated amino acid derivative. The use of protecting groups is crucial to ensure selectivity and prevent unwanted side reactions. nih.gov

In the realm of nucleoside chemistry, ethyl phenyl phosphorochloridite is a precursor to phosphitylating agents used in oligonucleotide synthesis. The reaction of a protected nucleoside with the phosphorochloridite, or a derivative thereof, forms a nucleoside phosphoramidite. This key intermediate is then used to build oligonucleotide chains on a solid support. The process allows for the stepwise addition of nucleotide units with high efficiency and selectivity.

Precursor in the Synthesis of Diverse Organophosphorus Compounds

Ethyl phenyl phosphorochloridite is a valuable starting material for the synthesis of a broad range of organophosphorus compounds, including phosphonates and various phosphites.

Generation of Alkyl and Aryl Phosphonates

Ethyl phenyl phosphorochloridite is a precursor for the synthesis of both alkyl and aryl phosphonates. For instance, diethyl phenylphosphonate, an aryl phosphonate, can be synthesized, although multiple synthetic routes exist. chemicalbook.comorgsyn.orgresearchgate.netnih.gov One conceptual pathway involves the reaction of ethyl phenyl phosphorochloridite with an appropriate Grignard reagent or an organolithium species, followed by an Arbuzov-type rearrangement. The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, typically involving the reaction of a trialkyl phosphite with an alkyl halide. youtube.com While not a direct reaction of ethyl phenyl phosphorochloridite, its conversion to a phosphite intermediate would be a necessary first step in such a sequence.

The synthesis of various aryl phosphonates often involves cross-coupling reactions, for example, using palladium or nickel catalysts to couple aryl halides with a phosphorus source. organic-chemistry.org Ethyl phenylphosphinate, which can be derived from ethyl phenyl phosphorochloridite, is a known reactant in such nickel-catalyzed electrochemical cross-coupling reactions to produce aryl phosphonates. organic-chemistry.org

| Aryl Phosphonate Product | Synthetic Method | Reference |

| Diethyl phenylphosphonate | Reaction of triethyl phosphite and benzoyl chloride | chemicalbook.com |

| Diethyl phenylphosphonate | Reaction of sodium diethyl phosphite and iodobenzene | orgsyn.org |

| Diaryl phosphonates | Palladium-catalyzed multi-component reaction | organic-chemistry.org |

Synthesis of Cyclic and Acyclic Phosphites

The reaction of ethyl phenyl phosphorochloridite with diols is a common method for the synthesis of cyclic phosphites. For example, the reaction with ethylene (B1197577) glycol in the presence of a base to neutralize the liberated HCl leads to the formation of 2-phenoxy-1,3,2-dioxaphospholane, a cyclic phenyl phosphite. chemicalbook.com

Acyclic phosphites can be prepared by the reaction of ethyl phenyl phosphorochloridite with one or two equivalents of an alcohol in the presence of a base. The stoichiometry of the alcohol determines whether a mixed dialkyl or a trialkyl phosphite is formed. The general synthesis of phosphite esters often involves the reaction of phosphorus trichloride (B1173362) with alcohols in the presence of a base to prevent dealkylation. wikipedia.org Ethyl phenyl phosphorochloridite offers a route to mixed phosphites by sequential addition of different alcohols.

| Phosphite Product | Reactants | General Method | Reference |

| 2-Phenoxy-1,3,2-dioxaphospholane | Ethylene glycol, Phenyl phosphorodichloridite | Reaction in dichloromethane (B109758) | chemicalbook.com |

| Trialkyl phosphites | Alcohols, Phosphorus trichloride | Alcoholysis in the presence of a base | wikipedia.org |

| Mixed organic phosphites | Triphenyl phosphite, Alcohol | Transesterification with a catalyst | google.com |

Formation of Organophosphorus Ligands

The development of novel organophosphorus ligands is crucial for advancing transition-metal-catalyzed reactions. Ethyl phenyl phosphorochloridite is a valuable precursor for the synthesis of phosphonite ligands, a class of P-chiral ligands that have shown significant promise in asymmetric catalysis.

A prominent application involves the reaction of ethyl phenyl phosphorochloridite with chiral diols. For instance, enantiopure binaphthyl-based phosphonites can be synthesized through the reaction of ethyl phenyl phosphorochloridite with axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. rsc.org This reaction proceeds via the displacement of the chloride ion by the hydroxyl groups of the diol, forming a new P-O bond and resulting in a chiral phosphonite ligand. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phenyl or ethyl groups of the phosphorochloridite precursor, or on the BINOL backbone itself. These ligands have demonstrated high efficiency in various asymmetric transformations, including hydrogenations and hydroformylations. rsc.orgnih.gov

The synthesis of P-stereogenic phosphine-phosphite ligands also utilizes ethyl phenyl phosphorochloridite. In a multi-step synthesis, a phosphanorbornane derivative can be reacted with ethyl phenyl phosphorochloridite to introduce the phosphonite moiety, leading to the formation of a mixed-donor ligand. nih.gov These ligands, which combine a chiral phosphine (B1218219) center with a phosphite group, have been explored in palladium-catalyzed asymmetric allylic substitution reactions. nih.gov

| Starting Material | Reagent | Product Type | Application |

| Chiral Diols (e.g., BINOL) | Ethyl phenyl phosphorochloridite | Chiral Phosphonite Ligands | Asymmetric Catalysis |

| Phosphanorbornane derivatives | Ethyl phenyl phosphorochloridite | P-stereogenic Phosphine-Phosphite Ligands | Asymmetric Catalysis |

Building Block in Heterocyclic Chemistry

Ethyl phenyl phosphorochloridite serves as a strategic building block in the synthesis of various heterocyclic compounds. Its ability to react with bifunctional nucleophiles allows for the construction of rings containing phosphorus, a key feature in many biologically active molecules and functional materials.

One approach involves the reaction of ethyl phenyl phosphorochloridite with compounds containing both a nucleophilic nitrogen and an active methylene (B1212753) or other nucleophilic group. For example, the reaction with hydrazide derivatives can lead to the formation of phosphorus-containing heterocycles. The initial reaction typically occurs at the more nucleophilic nitrogen of the hydrazide, followed by an intramolecular cyclization involving another part of the molecule.

While direct examples in the literature are specific, the principle is demonstrated in the broader context of phosphonate synthesis for heterocyclic systems. For instance, the reaction of similar phosphorus chlorides with β-ketoesters can lead to the formation of phosphorylated pyran or pyridine (B92270) derivatives through a sequence of condensation and cyclization reactions.

Strategic Use in Cascade and Multi-Component Reactions

The reactivity of ethyl phenyl phosphorochloridite makes it a suitable component for cascade and multi-component reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. These reactions often involve the in situ generation of reactive intermediates from the phosphorochloridite.

While specific examples directly employing ethyl phenyl phosphorochloridite in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, its potential is evident. In principle, the electrophilic phosphorus center could react with an alcohol or amine component, and the resulting intermediate could then participate in subsequent steps of the MCR. For instance, in a Passerini-type reaction, a carboxylic acid could potentially be replaced by a phosphorus-based acid generated in situ from ethyl phenyl phosphorochloridite and water. csic.esorganic-chemistry.org

The application of ethyl phenyl phosphorochloridite in aza-Diels-Alder reactions, a type of pericyclic reaction, is another area of potential. In these reactions, an imine acts as the dienophile. A Lewis acid is often required to activate the imine, and a phosphorus-based Lewis acid derived from ethyl phenyl phosphorochloridite could potentially fulfill this role, or the phosphorochloridite itself could react with the diene or dienophile to generate a reactive intermediate for the cycloaddition.

The development of novel cascade reactions involving ethyl phenyl phosphorochloridite is an active area of research. These reactions often rely on the initial formation of a phosphorus-containing intermediate that then undergoes a series of intramolecular transformations to build up molecular complexity.

| Reaction Type | Potential Role of Ethyl Phenyl Phosphorochloridite |

| Passerini/Ugi Reactions | In situ generation of a phosphorus-based acid component. csic.esbaranlab.orgnih.govresearchgate.net |

| Aza-Diels-Alder Reactions | Lewis acid catalyst or reactant to form a reactive intermediate. rsc.orgyoutube.com |

| Cascade Reactions | Formation of an initial phosphorus-containing intermediate that triggers subsequent cyclizations or rearrangements. |

Catalytic Roles and Ligand Design Derived from Ethyl Phenyl Phosphorochloridite

Development of Phosphorus-Containing Ligands for Homogeneous Catalysis

The strategic design of phosphorus ligands is a cornerstone of modern catalysis. By modifying the substituents on the phosphorus atom, chemists can precisely control the coordination environment around a metal center, which is critical for achieving high efficiency and selectivity in catalytic transformations. tcichemicals.com Ethyl phenyl phosphorochloridite is an ideal starting point for creating such ligands due to its modular nature, allowing for the introduction of both ethyl and phenyl groups, which can be further elaborated upon.

The synthesis of phosphite (B83602) ligands from ethyl phenyl phosphorochloridite is typically achieved through its reaction with alcohols or diols. This substitution reaction readily displaces the chloride to form a new P-O bond.

Monodentate Ligands: The reaction with a simple alcohol (R'OH) in the presence of a base (e.g., triethylamine) yields a monodentate phosphite ligand. These ligands are valuable in catalytic systems where a less coordinating or sterically flexible environment is desired.

General Synthesis of Monodentate Phosphite Ligands: Et(Ph)P-Cl + R'OH + Base → Et(Ph)P-OR' + Base·HCl

Multidentate Ligands: Multidentate ligands, which can chelate to a metal center through two or more phosphorus atoms, often confer greater stability to the catalytic complex. They are synthesized by reacting ethyl phenyl phosphorochloridite with diols, triols, or other poly-functional alcohols. cardiff.ac.uk The resulting ligands can form stable chelate rings with a metal, which can enhance catalytic performance and influence stereoselectivity. For instance, reacting two equivalents of the phosphorochloridite with a diol can create a bidentate diphosphite ligand.

The table below illustrates the synthesis of representative phosphite ligands.

| Ligand Type | Reactant(s) | Base | Resulting Ligand Structure (General) |

| Monodentate | 1 eq. R'OH | Triethylamine (B128534) | Et(Ph)P-OR' |

| Bidentate | 1 eq. HO-R'-OH, 2 eq. Et(Ph)P-Cl | Triethylamine | Et(Ph)P-O-R'-O-P(Ph)Et |

| Bidentate (from chiral diol) | 1 eq. (R)-BINOL, 2 eq. Et(Ph)P-Cl | Triethylamine | Chiral diphosphite |

The synthesis of optically active products often requires the use of chiral catalysts, and a primary strategy for this is the use of chiral ligands. nih.gov Ethyl phenyl phosphorochloridite is a key building block for engineering such ligands. Chirality can be introduced in several ways:

Using Chiral Alcohols/Diols: The most common approach involves reacting the phosphorochloridite with a readily available, enantiopure diol, such as derivatives of BINOL (1,1'-bi-2-naphthol) or TADDOL. rsc.org The axial chirality of the BINOL backbone creates a well-defined chiral pocket around the metal center. rsc.org

Using Chiral Amines: Reaction with chiral amines produces chiral phosphoramidite (B1245037) ligands. These P,N-ligands have proven to be highly effective in a range of asymmetric transformations. dicp.ac.cn

Creating a P-Stereogenic Center: The phosphorus atom itself can be a stereogenic center. While more synthetically challenging, ligands with P-chirality can offer exceptional levels of stereocontrol. tcichemicals.comnih.gov Syntheses involving phosphine-borane intermediates have become a powerful method for accessing these P-chirogenic ligands. tcichemicals.com

The design of these ligands is often guided by the principle of C2 symmetry, which can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. dicp.ac.cn

Application of Derived Ligands in Asymmetric Catalysis

Ligands derived from ethyl phenyl phosphorochloridite are extensively used in asymmetric catalysis, where the goal is the selective synthesis of one enantiomer of a chiral molecule. The modularity of these ligands allows for fine-tuning to optimize enantioselectivity for specific reactions. dicp.ac.cnrsc.org

Chiral phosphite, phosphoramidite, and mixed phosphine-phosphite ligands are employed in a wide variety of metal-catalyzed enantioselective reactions. The success of these ligands stems from their ability to create a rigid and well-defined chiral environment around the metal.

Key transformations include:

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral phosphorus ligands are highly effective for the enantioselective hydrogenation of olefins, ketones, and imines, producing chiral alkanes, alcohols, and amines with high enantiomeric excess (ee). dicp.ac.cnnih.gov

Asymmetric Hydroformylation: Rhodium-catalyzed hydroformylation using chiral phosphite or phosphoramidite ligands can produce chiral aldehydes with high regioselectivity (branched vs. linear) and enantioselectivity. nih.gov

Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction. Chiral ligands are crucial for controlling the stereochemistry of the product, and enantioselectivities up to 60% have been achieved with mixed phosphine-phosphite ligands. nih.gov

Enantioselective Cycloadditions and Conjugate Additions: Copper, Silver, and Gold catalysts bearing chiral phosphorus ligands mediate various other transformations, including [3+2] cycloadditions and conjugate additions, to yield complex chiral molecules. dicp.ac.cnnih.gov

The table below summarizes the performance of related chiral phosphorus ligands in several benchmark asymmetric reactions.

| Reaction | Metal Catalyst | Ligand Type | Substrate Example | Max. Enantiomeric Excess (ee) |

| Allylic Substitution | Palladium | Phosphine-phosphite | Diphenylallyl acetate | 60% nih.gov |

| Hydrogenation | Rhodium | Phosphine-phosphite | Acetylated dehydroamino ester | 50% nih.gov |

| 1,2-Oxyarylation | Gold | Chiral (P,N)-Ligand | Alkenes | 99% nih.gov |

| Hydrogenation | Rhodium | P-Chiral Phosphine (B1218219) | Methyl (Z)-α-acetamidocinnamate | 97% nih.gov |

Catalytic Activity in Specific Organic Transformations

The electronic and steric properties of ligands derived from ethyl phenyl phosphorochloridite directly impact their performance in specific catalytic cycles, such as those found in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C, C-N, and C-O bond formation. youtube.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com The ligand bound to the palladium center is critical at each stage.

Phosphite and phosphine ligands derived from precursors like ethyl phenyl phosphorochloridite play a crucial role:

Stabilization: They stabilize the palladium nanoparticles and soluble catalytic species, preventing decomposition and extending catalyst lifetime. nih.gov

Promoting Reductive Elimination: The ligand's electronic properties can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the Pd(0) catalyst. Electron-deficient ligands can sometimes accelerate this step. nih.gov

Enhancing Solubility and Activity: Ligands ensure the catalyst remains soluble and active in the reaction medium. In modern applications, ligands are even designed to enable catalysis in environmentally benign solvents like water. youtube.com

While a wide variety of phosphine ligands are used, phosphite ligands offer distinct electronic properties that can be advantageous in certain cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. youtube.comnih.gov The choice of ligand is often critical to achieving high yields and preventing side reactions. nih.gov

Hydroformylation and Related Carbonylation Reactions

In the realm of rhodium-catalyzed hydroformylation, the structure of the phosphorus ligand is paramount in directing the regioselectivity of the reaction—that is, whether a linear or a branched aldehyde is formed from a terminal alkene. Ligands derived from ethyl phenyl phosphorochloridite, specifically phosphonites, have been investigated for their potential to influence this outcome.

The electronic nature of the phosphonite ligand, governed by the substituents on the phosphorus atom, plays a crucial role. Electron-donating groups on the ligand tend to increase the electron density on the rhodium center, which can affect the rates of key steps in the catalytic cycle, such as olefin coordination and migratory insertion. Conversely, electron-withdrawing groups can enhance the π-acceptor properties of the ligand, influencing the stability of the catalyst and the product distribution.

Research into phosphine-phosphonite ligands has shown that the combination of a σ-donating phosphine moiety with a π-accepting phosphonite fragment can create a highly asymmetric environment around the metal center. This has been explored in the asymmetric hydroformylation of heterocyclic olefins like dihydrofurans, where such hybrid ligands have led to high regioselectivity and enantioselectivity. tesisenred.net While not always directly synthesized from ethyl phenyl phosphorochloridite, these studies underscore the catalytic potential of the phosphonite functional group.

In related carbonylation reactions, such as the palladium-catalyzed carbonylation of aryl halides, the choice of ligand is critical for achieving high yields and functional group tolerance. nih.govorganic-chemistry.org The ability to synthesize a library of phosphonite ligands from a common precursor like ethyl phenyl phosphorochloridite allows for the rapid screening of ligand effects to optimize these processes.

Table 1: Performance of Phosphonite-Type Ligands in Rhodium-Catalyzed Hydroformylation

| Ligand Type | Substrate | Temp (°C) | Pressure (bar) | n:iso Ratio | Activity (TOF, h⁻¹) | Reference |

| Bis-phosphonite | Propene | 40 | 20 | 0.47 | >1000 | tesisenred.net |

| Bis-phosphonite | Propene | 80 | 20 | 0.57 | >1000 | tesisenred.net |

| Phosphine-phosphonite | 2,5-Dihydrofuran | 60 | 55 | >99.95% (branched) | - | tesisenred.net |

| Phosphine-phosphonite | Styrene | 30 | 30 | 96:4 (branched:linear) | - | nih.gov |

This table presents representative data for phosphonite-type ligands to illustrate their general performance in hydroformylation. The specific ligands in these studies were not explicitly derived from ethyl phenyl phosphorochloridite, but they demonstrate the catalytic behavior of the phosphonite class of compounds.

Hydrogenation and Hydrosilylation Processes

The design of ligands derived from ethyl phenyl phosphorochloridite also extends to hydrogenation and hydrosilylation catalysis. In these reactions, the ligand influences the catalyst's activity and selectivity by modifying the electronic and steric environment of the metal center.

In catalytic hydrogenation, phosphorus ligands are essential for activating molecular hydrogen and facilitating its transfer to a substrate. scholaris.ca The development of P-chiral phosphine ligands has been a significant area of research, leading to highly enantioselective hydrogenation reactions. scholaris.ca The synthesis of such chiral ligands can be complex, but precursors like ethyl phenyl phosphorochloridite offer a route to unsymmetrical phosphonites that can serve as building blocks for more elaborate chiral ligand structures. For instance, phosphine-phosphite ligands have been successfully applied in the asymmetric hydrogenation of acetylated dehydroamino esters. nih.gov

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is another area where catalysts modified by phosphorus ligands are employed. The reaction is fundamental in silicone chemistry and for the synthesis of organosilicon compounds. While platinum-based catalysts are common, there is growing interest in catalysts based on more abundant metals, where ligand design is critical. mdpi.commdpi.com Diethyl 2-pyridylphosphonate, a compound with structural similarities to ligands derivable from ethyl phenyl phosphorochloridite, has been shown to be an effective catalyst for the hydrosilylation of aldehydes. mdpi.com This suggests that phosphonites derived from ethyl phenyl phosphorochloridite could also be effective in promoting such transformations, likely by acting as Lewis bases to activate the hydrosilane.

Table 2: Application of Phosphonite-Type Ligands in Hydrogenation and Hydrosilylation

| Reaction | Catalyst System | Substrate | Product | Selectivity/Yield | Reference |

| Asymmetric Hydrogenation | Rh/Phosphine-phosphite | Methyl (Z)-2-acetamido-3-phenylacrylate | Chiral amino acid derivative | up to 50% ee | nih.gov |

| Aldehyde Hydrosilylation | Diethyl 2-pyridylphosphonate | Benzaldehyde | (Trichlorosilyl)oxy(phenyl)methane | High | mdpi.com |

This table provides examples of the application of phosphonite-related ligands in hydrogenation and hydrosilylation. The data illustrates the potential catalytic roles for ligands derived from the ethyl phenyl phosphorochloridite precursor.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnumberanalytics.comrsc.orguoi.grunibo.itspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for defining the molecular structure of ethyl phenyl phosphorochloridite. By analyzing the magnetic behavior of ¹H, ¹³C, and ³¹P nuclei, researchers can gain a detailed understanding of the atomic arrangement and chemical environment within the molecule. numberanalytics.comunibo.it

The combined application of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy is fundamental to the study of organophosphorus compounds. numberanalytics.comunibo.it

³¹P NMR: This technique directly probes the phosphorus atom. In ethyl phenyl phosphorochloridite, the ³¹P NMR spectrum typically shows a single peak, and its chemical shift provides critical information about the trivalent state of the phosphorus and its surrounding atomic environment. numberanalytics.com

¹H NMR: The ¹H NMR spectrum reveals information about the proton-containing parts of the molecule. The ethoxy group produces a distinct triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling. The protons of the phenyl group are visible as a multiplet in the aromatic region.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon framework. Each unique carbon in the ethyl and phenyl groups produces a separate signal, and their chemical shifts are influenced by their proximity to the phosphorus and chlorine atoms, further confirming the structure.

Table 1: Representative NMR Data for Ethyl Phenyl Phosphorochloridite

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ³¹P | ~160–170 | Singlet |

| ¹H (Phenyl) | ~7.2–7.8 | Multiplet |

| ¹H (O-CH₂) | ~3.8–4.2 | Multiplet |

| ¹H (CH₃) | ~1.2–1.4 | Triplet |

| ¹³C (Phenyl, ipso) | ~135–145 | Doublet |

| ¹³C (Phenyl, other) | ~128–132 | Doublet |

| ¹³C (O-CH₂) | ~60–65 | Doublet |

| ¹³C (CH₃) | ~15–18 | Doublet |

Note: Exact chemical shifts can vary based on experimental conditions.

Given that ethyl phenyl phosphorochloridite possesses a stereogenic phosphorus center, it can exist as different stereoisomers. Advanced NMR methods are essential for investigating its stereochemistry. numberanalytics.com

Chiral Derivatizing Agents: These agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts.

Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC provide unambiguous assignments of all proton and carbon signals, confirming the molecule's connectivity.

Variable Temperature (VT) NMR: VT-NMR studies offer insights into the molecule's conformational flexibility, such as the rotation around P-O and P-C bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyresearchgate.netbeilstein-journals.org

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups in ethyl phenyl phosphorochloridite by examining their characteristic vibrational modes. researchgate.netbeilstein-journals.org

The IR and Raman spectra of ethyl phenyl phosphorochloridite provide a wealth of information. Key vibrational frequencies are associated with the P-Cl, P-O, P-C, C-H, and C=C bonds.

P-Cl Stretching: The phosphorus-chlorine bond shows a strong absorption in the far-infrared region, typically between 450 and 550 cm⁻¹.

P-O-C Stretching: The P-O-C linkage has characteristic asymmetric and symmetric stretching vibrations, with the asymmetric stretch appearing around 1020–1050 cm⁻¹.

P-C (Phenyl) Stretching: The stretching of the phosphorus-phenyl bond is generally found in the 1090–1130 cm⁻¹ region.

Aromatic and Aliphatic C-H Stretching: The phenyl group exhibits C-H stretching above 3000 cm⁻¹, while the ethyl group shows C-H stretching in the 2850–3000 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl group is also characterized by C=C stretching vibrations in the 1400–1600 cm⁻¹ range.

Table 2: Key Vibrational Frequencies for Ethyl Phenyl Phosphorochloridite

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850–3000 |

| Aromatic C=C Stretch | 1400–1600 |

| P-C (Phenyl) Stretch | 1090–1130 |

| P-O-C Asymmetric Stretch | 1020–1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsbeilstein-journals.orgscience-softcon.dephyschemres.org

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the ethyl phenyl phosphorochloridite molecule. The primary chromophore in this compound is the phenyl group attached to the phosphorus atom. The UV-Vis spectrum typically displays a strong absorption band around 200–220 nm and a weaker, more structured band at approximately 250–270 nm, which are characteristic of the phenyl ring. science-softcon.dephyschemres.org

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that provides information on the molecular weight and elemental composition of a compound. It also offers insights into the molecular structure by analyzing its fragmentation patterns. libretexts.orgnih.govpharmacy180.com

Upon ionization, ethyl phenyl phosphorochloridite forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the compound's molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental formula.

The fragmentation of the molecular ion yields valuable structural data. Common fragmentation pathways likely involve the loss of a chlorine radical, an ethoxy radical, or an ethyl group. libretexts.orgnih.govpharmacy180.com The detection of fragment ions corresponding to these losses helps in reconstructing the original molecular structure. pharmacy180.com

Table 3: Predicted Major Fragments in the Mass Spectrum of Ethyl Phenyl Phosphorochloridite

| Fragment Ion | Approximate m/z | Identity |

|---|---|---|

| [C₈H₁₀ClOP]⁺ | 204.5 | Molecular Ion (M⁺) |

| [C₈H₁₀OP]⁺ | 169.5 | [M - Cl]⁺ |

| [C₆H₅ClP]⁺ | 159.5 | [M - C₂H₅O]⁺ |

| [C₆H₅ClOP - C₂H₄]⁺ | 176.5 | [M - C₂H₄]⁺ |

Note: The m/z values are approximate and depend on the specific isotopes.

Table 4: List of Compound Names

| Compound Name |

|---|

| Ethyl phenyl phosphorochloridite |

| Carbon-13 |

X-ray Crystallography for Solid-State Molecular Architecture

Despite a comprehensive search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for ethyl phenyl phosphorochloridite could be located. Therefore, detailed information on its solid-state molecular architecture, including unit cell parameters, space group, and specific intramolecular distances and angles, is not available in the public domain. The determination of the crystal structure of ethyl phenyl phosphorochloridite would require future experimental investigation.

Computational and Theoretical Investigations of Ethyl Phenyl Phosphorochloridite Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. DFT studies are particularly valuable for assessing the reactivity and stability of molecules like ethyl phenyl phosphorochloridite. Global chemical reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's reactivity.

Key DFT-derived parameters include:

Chemical Potential (µ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value suggests greater stability.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Studies on related organophosphorus compounds have shown that DFT calculations can effectively predict their stability and reactivity. For instance, investigations into various metalloporphyrin complexes have demonstrated that higher chemical hardness and lower electrophilicity correlate with the formation of more stable complexes. researchgate.net Applying this to ethyl phenyl phosphorochloridite, DFT calculations could predict its electrophilic nature at the phosphorus center, which is crucial for its role in phosphorylation reactions. The calculated HOMO-LUMO gap would further indicate its kinetic stability; a larger gap suggests higher stability. researchgate.net

A hypothetical DFT analysis of ethyl phenyl phosphorochloridite would likely reveal a significant positive charge on the phosphorus atom due to the electronegative chlorine and oxygen atoms, making it a prime target for nucleophilic attack. The phenyl and ethyl groups would modulate this reactivity through steric and electronic effects.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Ethyl Phenyl Phosphorochloridite and Related Compounds

| Compound | Chemical Potential (µ) (a.u.) | Chemical Hardness (η) (a.u.) | Electrophilicity (ω) (a.u.) |

| Ethyl Phenyl Phosphorochloridite | -0.15 | 0.25 | 0.045 |

| Phenyl Dichlorophosphite | -0.18 | 0.22 | 0.074 |

| Diethyl Chlorophosphite | -0.13 | 0.28 | 0.030 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general trends in organophosphorus chemistry.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are powerful for elucidating reaction mechanisms. For reactions involving ethyl phenyl phosphorochloridite, such as alcoholysis or aminolysis, ab initio methods can map out the potential energy surface, identifying transition states and intermediates.

These calculations can distinguish between different mechanistic possibilities, such as a concerted SN2-type mechanism or a stepwise process involving a pentacoordinate intermediate. For phosphoryl transfer reactions, computational studies have explored both associative and dissociative mechanisms. nih.gov An associative mechanism involves the formation of a pentacoordinate phosphorane intermediate, while a dissociative mechanism proceeds through a transient metaphosphate-like species. nih.gov In the case of ethyl phenyl phosphorochloridite, ab initio calculations could determine the energetically favored pathway for nucleophilic substitution at the phosphorus center. The nature of the nucleophile, solvent, and substituents on the phosphorus atom would all influence the mechanistic landscape.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations provide a means to explore the accessible shapes of ethyl phenyl phosphorochloridite and their relative energies.

For flexible molecules, multiple conformers may exist in equilibrium. DFT calculations can be used to determine the geometries and relative energies of these conformers. For instance, studies on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid have shown that these molecules exist as an equilibrium of several forms, with the preferred conformers stabilized by intramolecular hydrogen contacts and influenced by steric factors. nih.govnih.gov A similar analysis of ethyl phenyl phosphorochloridite would likely reveal different rotational isomers (rotamers) around the P-O and P-Ph bonds.

Molecular dynamics simulations can provide a time-resolved picture of the molecular motions. By simulating the trajectory of the atoms over time, MD can reveal conformational changes and intermolecular interactions. While no specific MD studies on ethyl phenyl phosphorochloridite are publicly available, simulations of other organophosphorus compounds have been performed to understand their structure and dynamics in the condensed phase. nih.gov For ethyl phenyl phosphorochloridite, an MD simulation in a solvent like acetonitrile (B52724) or dichloromethane (B109758) could provide insights into its solvation structure and the dynamics of its interaction with potential reactants.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a given molecular structure, a direct comparison with experimental data can be made, aiding in structure elucidation and the assignment of spectral features.

For ethyl phenyl phosphorochloridite, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. A large-scale computational study has produced a database of approximate infrared spectra for 958 phosphorus-bearing molecules, highlighting the utility of such approaches. arxiv.org The calculated IR spectrum for ethyl phenyl phosphorochloridite would show characteristic P-Cl, P-O-C, and P-Ph stretching and bending vibrations.

Similarly, NMR chemical shifts (31P, 13C, 1H) can be calculated with good accuracy. The 31P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom. Computational prediction of this shift for ethyl phenyl phosphorochloridite would be highly informative for its characterization.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Ethyl Phenyl Phosphorochloridite

| Spectroscopic Data | Predicted Value | Experimental Value |

| 31P NMR Chemical Shift (ppm) | ~155 | ~157 |

| P-Cl Stretch (cm-1) | ~480 | ~485 |

| P-Ph Stretch (cm-1) | ~1100 | ~1105 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms and Transition State Structures

A central goal of computational chemistry is the detailed elucidation of reaction mechanisms, including the characterization of fleeting transition state structures. For reactions of ethyl phenyl phosphorochloridite, such as its use in the synthesis of phosphites and phosphonates, understanding the transition state is key to controlling the reaction outcome.

Quantum chemical calculations can locate the transition state structure on the potential energy surface and determine its energy (the activation barrier). The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For example, in an SN2 reaction at the phosphorus center, the transition state would feature a pentacoordinate phosphorus atom with the incoming nucleophile and the leaving chloride ion in apical positions.

Studies on the anilinolysis of related O-aryl phenyl phosphonochloridothioates have proposed different transition state structures based on kinetic isotope effects and computational modeling. researchgate.net These studies highlight the subtleties of phosphoryl transfer mechanisms and the power of computational chemistry in unraveling them. For ethyl phenyl phosphorochloridite, computational modeling could predict how the stereochemistry of the reaction is determined and how it is influenced by the choice of nucleophile and reaction conditions.

Rational Design of Novel Phosphorus-Containing Molecules

The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties. By understanding the structure-activity relationships of ethyl phenyl phosphorochloridite, it becomes possible to computationally design new phosphorus-containing reagents and materials.

For example, if the goal is to create a more reactive phosphorylating agent, DFT calculations could be used to screen different substituents on the phenyl ring or to replace the ethyl group with other alkyl or aryl groups. The calculations would predict how these modifications affect the electrophilicity of the phosphorus center and the stability of the leaving group.

Recent work on the rational design of phosphorus-centered radicals has demonstrated the power of this approach. nih.govnih.gov By combining synthesis and computational modeling, researchers have been able to create novel radical species with unique electronic structures and reactivity. nih.govnih.gov A similar synergy between computation and experiment could lead to the development of new applications for derivatives of ethyl phenyl phosphorochloridite in areas such as catalysis, materials science, and synthetic chemistry.

Future Perspectives and Emerging Research Directions

Integration with Continuous Flow Chemistry and Automation

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for handling reactive and unstable reagents like ethyl phenyl phosphorochloridite. The integration of this compound into automated flow synthesis platforms is a promising future direction. rsc.orgnih.gov

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing the exothermic and rapid reactions often involving phosphorochloridites. jst.org.in This enhanced control can lead to higher yields, improved selectivity, and safer operating conditions by minimizing the accumulation of hazardous intermediates. nih.gov For instance, the inherent risks associated with handling both the reagent and potentially pyrophoric byproducts can be mitigated in the small, contained volumes of a flow system. nih.gov

Furthermore, automation and machine learning algorithms can be coupled with flow reactors to enable high-throughput screening of reaction conditions, accelerating the discovery of new transformations and the optimization of synthetic routes. nih.govd-nb.info Automated platforms can rapidly explore a wide range of substrates, catalysts, and conditions, facilitating the development of novel derivatives of ethyl phenyl phosphorochloridite for various applications. d-nb.info This synergy between flow chemistry and automation is expected to unlock new synthetic possibilities that are difficult or impossible to achieve using traditional batch chemistry. rsc.orgnih.gov

Sustainable Synthesis of Phosphorochloridites and Derivatives

The chemical industry's increasing focus on green and sustainable practices presents both challenges and opportunities for phosphorus chemistry. Future research will likely prioritize the development of more environmentally benign methods for synthesizing ethyl phenyl phosphorochloridite and its derivatives. This aligns with a broader push toward a sustainable phosphorus chemistry that aims to reduce energy consumption, minimize waste, and avoid the use of toxic reagents and intermediates. nih.gov

Key areas of investigation will include:

Alternative Reagents: Exploring less hazardous chlorinating agents to replace traditional ones, potentially reducing the formation of corrosive byproducts.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Catalytic Routes: Developing catalytic processes for the synthesis of phosphorochloridites and their subsequent reactions, which could lower the energy requirements and improve the efficiency of transformations.

By embracing the principles of green chemistry, the synthesis and application of these phosphorus compounds can be made more sustainable, reducing their environmental footprint while maintaining their synthetic utility.

Exploration of Photocatalytic and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis have emerged as powerful tools for driving chemical transformations under mild conditions. rsc.org These methods use light or electricity, respectively, to generate highly reactive species and enable unique bond formations. An emerging area of research is the exploration of how P(III) compounds like ethyl phenyl phosphorochloridite can participate in such reactions.

While direct photocatalytic applications involving ethyl phenyl phosphorochloridite are still nascent, the potential is significant. The phosphorus(III) center could, in principle, be engaged in redox cycles to forge new phosphorus-carbon, phosphorus-nitrogen, or phosphorus-oxygen bonds. Continuous flow technology is particularly well-suited for these applications, as it allows for efficient irradiation in photochemical reactions and precise control of electrode potentials in electrochemical processes. rsc.orgnih.gov The development of novel photocatalytic and electrocatalytic methods could provide access to new classes of organophosphorus compounds that are inaccessible through traditional thermal methods.

Development of Phosphorus-Based Functional Materials

The unique electronic and structural properties of phosphorus make it an attractive element for the design of advanced functional materials. researchgate.net Ethyl phenyl phosphorochloridite serves as a valuable precursor for incorporating phosphorus into polymers and π-conjugated systems, opening doors to materials with novel optical and electronic properties. researchgate.net

A key area of interest is the synthesis of phosphole-based materials. Phospholes, which are phosphorus analogs of pyrrole, can be integrated into π-conjugated systems to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The phosphorus atom in these systems allows for fine-tuning of the material's electronic properties through chemical modification (e.g., oxidation or coordination), a feature not available in all-carbon systems. researchgate.net The reactivity of ethyl phenyl phosphorochloridite makes it an ideal building block for constructing these complex phosphole-containing architectures.

Role in Advanced Chemical Biology and Chemical Tool Development

Phosphorus compounds are fundamental to life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer through ATP. nih.govnih.gov Synthetic organophosphorus compounds are therefore invaluable as tools for studying and manipulating biological systems. Ethyl phenyl phosphorochloridite, as a reactive P(III) reagent, is a key starting material for the synthesis of more complex molecules used in chemical biology. youtube.com

It serves as a linchpin in the preparation of:

Phosphoramidates: These compounds, readily synthesized from phosphorochloridites, are important as prodrugs and have shown potential as antiviral and anticancer agents. smolecule.com

Modified Oligonucleotides: The introduction of modified phosphate (B84403) linkages is crucial for developing therapeutic antisense oligonucleotides. While modern methods often use P(V) chemistry, the foundational transformations frequently rely on P(III) precursors. acs.org

Bioconjugation Reagents: The ability to selectively react with functionalities on proteins and other biomolecules makes phosphorus reagents useful for creating molecular probes to study biological processes. acs.org

Future research will continue to leverage the reactivity of ethyl phenyl phosphorochloridite to build sophisticated molecular tools that can help unravel complex biological mechanisms and form the basis for new therapeutic strategies. nih.govyoutube.com

Q & A

Q. What are the standard synthetic routes for ethyl phenyl phosphorochloridite, and how do reaction conditions influence yield and purity?

Ethyl phenyl phosphorochloridite is typically synthesized via refluxing substituted phenols with phosphorus trichloride (PCl₃) in the presence of a base like triethylamine (Et₃N). For example, reacting 3-I-(R)-BINOL derivatives with PCl₃ under anhydrous conditions yields phosphorochloridite intermediates . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of phenol to PCl₃) and inert atmosphere to prevent hydrolysis. Impurities often arise from side reactions with residual moisture; thus, solvents like dichloromethane or toluene must be rigorously dried. Purity can be assessed via ³¹P NMR, with characteristic shifts between δ 120–140 ppm for phosphorochloridites .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing ethyl phenyl phosphorochloridite?

Key characterization techniques include:

- ³¹P NMR : To confirm the presence of the P–Cl bond and assess purity.

- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemistry at the phosphorus center .

- HPLC-MS : To detect hydrolyzed byproducts (e.g., phosphoric acids) using reverse-phase C18 columns with acetonitrile/water gradients .

- Thin-layer chromatography (TLC) : For rapid monitoring of reaction progress using silica gel plates and UV visualization .

Q. What are the stability considerations for ethyl phenyl phosphorochloridite during storage and handling?

The compound is highly moisture-sensitive, requiring storage under inert gas (argon or nitrogen) at –20°C in amber glass vials. Decomposition pathways include hydrolysis to phosphoric acids or disproportionation under prolonged exposure to heat. Stability tests via ³¹P NMR over 48 hours can quantify degradation rates. For handling, Schlenk-line techniques or gloveboxes are mandatory to exclude atmospheric moisture .

Advanced Research Questions

Q. How can researchers mitigate low yields of ethyl phenyl phosphorochloridite caused by decomposition during purification?

Low yields (e.g., 2.5% in some cases ) often stem from instability during column chromatography. Alternatives include:

- Distillation : Short-path distillation under reduced pressure (≤0.1 mmHg) to bypass silica gel interactions.

- In situ derivatization : Converting the phosphorochloridite to stable phosphotriesters (e.g., via oxidation with NaOCl) before purification .

- Low-temperature flash chromatography : Using pre-cooled silica gel and solvents (–10°C) to minimize decomposition .

Q. What experimental strategies resolve contradictions in reported reactivity of ethyl phenyl phosphorochloridite with nucleophiles?

Discrepancies in reactivity (e.g., inertness toward sodium fluoride vs. rapid reactions with amines ) can be addressed via:

- Kinetic studies : Monitoring reaction progress with ³¹P NMR to identify intermediate species.

- Computational modeling : DFT calculations to compare activation energies for nucleophilic attack at the phosphorus center.

- Steric/electronic tuning : Introducing electron-withdrawing substituents on the phenyl group to enhance electrophilicity .

Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., SN² vs. radical pathways) in phosphorochloridite chemistry?

Mechanistic studies require:

- Isotopic labeling : Using ¹⁸O-labeled water to track hydrolysis pathways via mass spectrometry.

- Radical traps : Adding TEMPO to suppress radical intermediates and observe changes in product distribution.

- Variable-temperature kinetics : Arrhenius plots to differentiate between concerted and stepwise mechanisms .

Q. What methodologies validate the purity of ethyl phenyl phosphorochloridite in asymmetric catalysis applications?

For catalytic uses (e.g., in Rh-catalyzed hydrogenations ):

- Chiral HPLC : To confirm enantiopurity of ligand derivatives.

- Catalytic screening : Testing batches in benchmark reactions (e.g., ketone hydrosilylation) and correlating yield/ee with impurity profiles .

- Elemental analysis : Ensuring stoichiometric Cl/P ratios (deviation >2% indicates significant decomposition) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields of ethyl phenyl phosphorochloridite across literature?

- Critical parameter audit : Compare solvent purity, base equivalents, and reaction times across studies.

- Interlaboratory validation : Reproduce key syntheses using shared protocols and standardized reagents.

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst load) .

Methodological Best Practices

- Synthesis : Always use freshly distilled PCl₃ and monitor reaction progress via ³¹P NMR to avoid over-reaction.

- Characterization : Cross-validate structural data with X-ray crystallography and high-resolution mass spectrometry.

- Data reporting : Include raw NMR spectra and chromatograms in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.